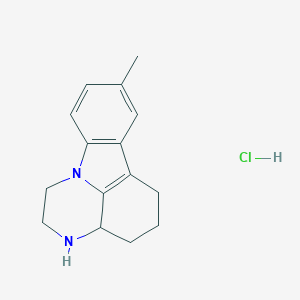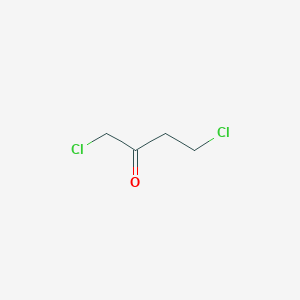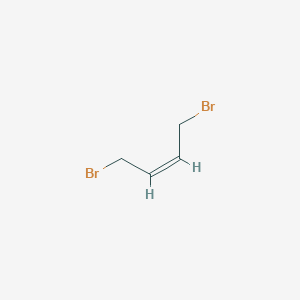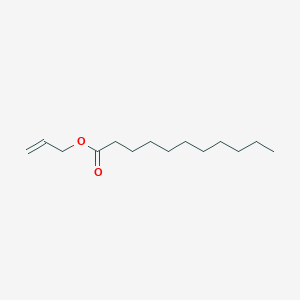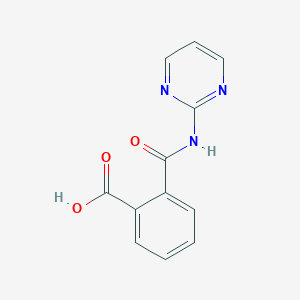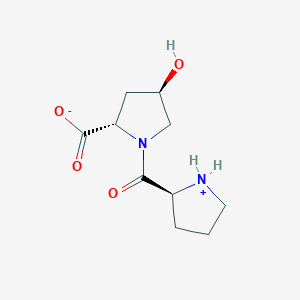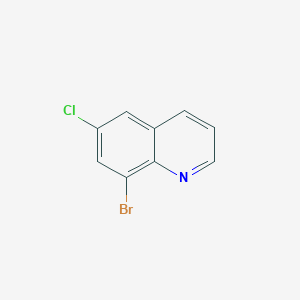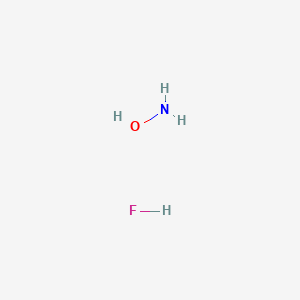
Cycloheptyl Acetate
Übersicht
Beschreibung
Cycloheptyl acetate is a chemical compound that is widely used in scientific research. It is an ester, which is a type of organic compound that is formed by the reaction between an alcohol and a carboxylic acid. Cycloheptyl acetate has a unique molecular structure that makes it an interesting compound to study.
Wirkmechanismus
The mechanism of action of cycloheptyl acetate is not well understood. However, it is believed that it acts as a modulator of the olfactory system, which is responsible for our sense of smell. It is thought to interact with specific receptors in the nose, which then send signals to the brain to produce a particular odor.
Biochemical and Physiological Effects:
Cycloheptyl acetate has been shown to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that cycloheptyl acetate may have potential therapeutic applications in the treatment of certain neurological disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using cycloheptyl acetate in lab experiments is its relatively low toxicity. It is also a stable compound that can be easily synthesized and purified. However, one limitation is that it has a relatively low boiling point, which can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are several future directions for research on cycloheptyl acetate. One area of interest is its potential as a therapeutic agent for neurological disorders. Another area of interest is its use as a model compound for studying the chemical properties of esters. Additionally, further research is needed to better understand the mechanism of action of cycloheptyl acetate and its effects on the olfactory system.
Wissenschaftliche Forschungsanwendungen
Cycloheptyl acetate has a wide range of scientific research applications. It is commonly used as a flavoring agent in the food industry, as well as a fragrance in the cosmetic industry. In addition, it has been used as a reagent in organic synthesis, particularly in the preparation of cyclic compounds. Cycloheptyl acetate has also been used as a model compound in studies of the chemical properties of esters.
Eigenschaften
CAS-Nummer |
18631-70-4 |
|---|---|
Produktname |
Cycloheptyl Acetate |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
cycloheptyl acetate |
InChI |
InChI=1S/C9H16O2/c1-8(10)11-9-6-4-2-3-5-7-9/h9H,2-7H2,1H3 |
InChI-Schlüssel |
WVTITOWTHWIEGF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCCCC1 |
Kanonische SMILES |
CC(=O)OC1CCCCCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![P-[(1-Oxoallyl)amino]benzoic acid](/img/structure/B95305.png)

![3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole](/img/structure/B95307.png)

